molecular formula C3H7BF3K B1401160 Potassium trifluoro(propyl)boranuide CAS No. 897067-94-6

Potassium trifluoro(propyl)boranuide

Cat. No. B1401160
CAS RN: 897067-94-6
M. Wt: 149.99 g/mol
InChI Key: UICGOEGLXMDRPY-UHFFFAOYSA-N
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Description

Potassium trifluoro(propyl)boranuide is a highly stable organoboron derivative . It is also known by other names such as potassium n-propyltrifluoroborate, Potassium trifluoro(propyl)borate, and potassium;trifluoro(propyl)boranuide .


Molecular Structure Analysis

The molecular formula of Potassium trifluoro(propyl)boranuide is C3H7BF3K . The InChI code is 1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 . The canonical SMILES representation is B-(F)(F)F.[K+] .


Chemical Reactions Analysis

Potassium trifluoro(organo)borates have shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals . They have proven to be more reactive than boronic acids or esters in numerous reactions .


Physical And Chemical Properties Analysis

The molecular weight of Potassium trifluoro(propyl)boranuide is approximately 149.99 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 150.0229964 g/mol .

Scientific Research Applications

Organotrifluoroborates in Transformations

Organotrifluoroborates, including Potassium trifluoro(propyl)boranuide, have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents .

Shelf-life and Stability

Numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives . The potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .

Cross-coupling Reactions

Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts .

Atom Economy

The trifluoroborates are often more atom economical than boronate ester analogues . This makes them a preferred choice in many chemical reactions.

Synthesis of Existing Substructures

New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures .

Access to Novel Building Blocks

Organotrifluoroborates have also provided access to novel building blocks that are unknown among other boronic acid surrogates .

Carbon–Carbon Bond-forming Processes

Organotrifluoroborates have been used in areas that include cross-coupling and a variety of other carbon–carbon bond-forming processes .

Other Synthetic Regimes

Organotrifluoroborates have found application in other important synthetic regimes .

Safety and Hazards

Specific safety and hazard information for Potassium trifluoro(propyl)boranuide is not available in the searched resources. It is recommended to refer to the Safety Data Sheet (SDS) of the compound for detailed information .

Mechanism of Action

Target of Action

Potassium trifluoro(propyl)boranuide, also known as Potassium vinyltrifluoroborate , is a type of organoboron compound . The primary targets of this compound are organic compounds in synthesis reactions . It is often used to add vinyl functional groups to aromatic rings through Suzuki coupling .

Mode of Action

Potassium trifluoro(propyl)boranuide interacts with its targets by acting as a catalyst in organic synthesis reactions . It facilitates the addition of vinyl functional groups to aromatic rings, a common process in organic and medicinal synthesis .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between a boron compound and a halide .

Pharmacokinetics

It is known to be stable under normal temperatures and can dissolve quickly in water .

Result of Action

The result of Potassium trifluoro(propyl)boranuide’s action is the formation of new organic compounds with vinyl functional groups . For example, it is used as a catalyst in the synthesis of (+)-trifluoromethanol (V099010), a natural anti-tumor product .

Action Environment

The action of Potassium trifluoro(propyl)boranuide is influenced by environmental factors such as temperature and moisture. It is stable under normal temperatures and can dissolve quickly in water . It is also sensitive to strong acids, strong bases, and flammable substances, and should be stored away from these materials to prevent accidental reactions . Safety measures, such as wearing protective gloves and glasses, should be taken when handling this compound due to its irritant properties .

properties

IUPAC Name

potassium;trifluoro(propyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICGOEGLXMDRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897067-94-6
Record name potassium trifluoro(propyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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